PRN1371 PRN1371 pan FGFR Inhibitor PRN1371 is a highly specific covalent inhibitor of human fibroblast growth factor receptor types 1, 2, 3 and 4 (FGFR1-4) with potential antiangiogenic and antineoplastic activities. FGFR1-4 tyrosine kinase inhibitor PRN1371 specifically binds to a conserved cysteine residue in the glycine-rich loop in FGFRs and inhibits their tyrosine kinase activity, which may result in the inhibition of both tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. FGFRs are a family of receptor tyrosine kinases, which may be upregulated in various tumor cell types and may be involved in tumor cell differentiation, proliferation and survival, and in tumor angiogenesis. This agent potently inhibits FGFR1-4 but does not inhibit other tyrosine kinases, even those that share the conserved cysteine, which may improve therapeutic responses and decrease toxicity when compared with less selective inhibitors.
Brand Name: Vulcanchem
CAS No.: 1802929-43-6
VCID: VC0540207
InChI: InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)
SMILES: CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Molecular Formula: C26H30Cl2N6O4
Molecular Weight: 561.5 g/mol

PRN1371

CAS No.: 1802929-43-6

Cat. No.: VC0540207

Molecular Formula: C26H30Cl2N6O4

Molecular Weight: 561.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

PRN1371 - 1802929-43-6

Specification

CAS No. 1802929-43-6
Molecular Formula C26H30Cl2N6O4
Molecular Weight 561.5 g/mol
IUPAC Name 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)
Standard InChI Key PUIXMSRTTHLNKI-UHFFFAOYSA-N
SMILES CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Canonical SMILES CNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Appearance Solid powder

Introduction

Chemical Structure and Properties

PRN1371 is an organic compound with the molecular formula C26H30Cl2N6O4 and a molecular weight of 561.5 g/mol . It belongs to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones with several key functional groups that contribute to its pharmacological properties.

Chemical Identifiers

PRN1371 has several chemical identifiers and synonyms that are used in scientific literature and databases:

PropertyValue
IUPAC Name6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one
Molecular FormulaC26H30Cl2N6O4
Molecular Weight561.5 g/mol
CAS Number1802929-43-6
InChIKeyPUIXMSRTTHLNKI-UHFFFAOYSA-N

The compound contains a pyrido[2,3-d]pyrimidin-7-one core structure with several functional groups: a 2,6-dichloro-3,5-dimethoxyphenyl at position 6, a methylamino group at position 2, and a 3-(4-acryloylpiperazin-1-yl)propyl group at position 8 . This specific molecular architecture contributes to its high selectivity for FGFR kinases.

Physical Properties

PRN1371 has specific physical and chemical properties that affect its pharmaceutical applications:

PropertyValue
Physical StateSolid powder
Relative Density1.341 g/cm³ (Predicted)
Solubility in DMSO12 mg/mL (21.38 mM)
Storage StabilityPowder: -20°C for 3 years; In solvent: -80°C for 1 year

The compound requires sonication and heating for optimal dissolution in DMSO, which is important for laboratory applications and formulation development .

Mechanism of Action

PRN1371 functions as an irreversible covalent inhibitor of fibroblast growth factor receptors, a family of receptor tyrosine kinases that play crucial roles in cellular proliferation, differentiation, and survival.

Molecular Target

PRN1371 specifically targets FGFR1-4 by forming a covalent bond with a conserved cysteine residue located in the glycine-rich loop within the kinase active site of these receptors . This covalent modification results in irreversible inhibition of FGFR tyrosine kinase activity, blocking downstream signaling pathways that promote tumor cell proliferation and angiogenesis.

Selectivity Profile

One of the most remarkable features of PRN1371 is its exceptional selectivity for FGFR kinases. The compound demonstrates potent inhibitory activity against all four FGFR subtypes with the following IC50 values:

TargetIC50 (nM)
FGFR10.6
FGFR21.3
FGFR34.1
FGFR419.3
CSF1R8.1

Despite targeting a conserved cysteine residue, PRN1371 shows excellent kinome-wide selectivity, with minimal activity against other kinases that share the same conserved cysteine . This high degree of selectivity potentially translates to improved therapeutic responses and reduced off-target toxicities compared to less selective FGFR inhibitors.

Pharmacological Properties

The pharmacological profile of PRN1371 has been extensively characterized in both in vitro and in vivo studies, demonstrating its potential as an anticancer agent.

In Vitro Activity

PRN1371 exhibits high potency in biochemical assays and cellular models of FGFR-driven cancers. In addition to its nanomolar IC50 values against purified FGFR kinases, the compound demonstrates strong antiproliferative activity in cancer cell lines harboring FGFR alterations. For example, in the SNU16 gastric cancer cell line, which harbors FGFR2 amplification, PRN1371 shows an IC50 of 2.6 nM .

The compound also demonstrates sustained target engagement, with FGFR1 occupancy of 96% at 24 hours post-treatment . Importantly, PRN1371 shows favorable safety characteristics in preliminary in vitro assessments, with less than 30% inhibition of the hERG channel at 1 μM, suggesting a low risk for cardiac toxicity .

In Vivo Pharmacokinetics and Efficacy

In preclinical pharmacokinetic studies conducted in rats, dogs, and cynomolgus monkeys, PRN1371 demonstrated rapid intravenous clearance across all species. Despite rapid clearance (Cl=160 mL per min per kg), oral administration at 20 mg/kg yielded high exposure (AUC=4348 h·ng/mL) with a reasonable half-life (t1/2=3.8 h) .

A key advantage of PRN1371's covalent mechanism is its ability to maintain FGFR inhibition in vivo even after the drug has been cleared from circulation. This suggests that sustained FGFR inhibition might be achievable in clinical settings without requiring continuous drug exposure .

In tumor xenograft models, PRN1371 induced dose-dependent tumor regression with up to 68% tumor growth inhibition at 10 mg/kg twice daily after 27 days of treatment. This anticancer efficacy was maintained even with intermittent dosing schedules that included drug holidays, further supporting the sustained target engagement property of the compound . Low levels of phosphorylated FGFR2 in tumor tissue confirmed the compound's ability to effectively block FGFR activity in vivo .

Clinical Development

PRN1371 has progressed to clinical investigation for the treatment of patients with advanced solid tumors, particularly those harboring FGFR genetic alterations.

Phase I Clinical Trial Design

A Phase I clinical trial (NCT02608125) was designed to evaluate the safety, tolerability, and preliminary efficacy of PRN1371 in cancer patients. The study consisted of two parts :

  • Part A: A dose-escalation phase using a "3+3" design in adult patients with advanced solid tumors. PRN1371 was administered once daily in continuous 28-day cycles to determine the maximum tolerated dose and the recommended Phase 2 dose (RP2D).

  • Part B: An expansion phase involving two or three cohorts of 10 patients each with FGFR1-4 gene mutations, fusions, or truncations treated at the RP2D identified in Part A.

Pharmacodynamic Biomarkers

The clinical trial incorporated measurement of on-target effects of FGFR inhibition, including monitoring serum phosphorus and fibroblast growth factor 23 (FGF23) levels as potential pharmacodynamic biomarkers . Elevated serum phosphorus, a known class effect of FGFR inhibitors, was managed with oral phosphate-binding medications, a low phosphate diet, dose interruptions, and acetazolamide if certain thresholds were exceeded .

Biomarker Analysis

The study protocol included comprehensive biomarker analyses to identify predictors of response and resistance to PRN1371 therapy:

  • Analysis of circulating tumor DNA from patients at baseline and during follow-up to detect FGFR genetic alterations.

  • Pre- and post-treatment tumor biopsies to assess pharmacodynamic and predictive biomarkers of FGFR inhibition .

Patient Characteristics

In the clinical trial, the majority of enrolled patients had metastatic disease, with metastases primarily located in the lung (88.9%), liver (33.3%), and lymph nodes (33.3%) . This pattern of metastatic spread is consistent with the types of advanced solid tumors that often harbor FGFR genetic alterations.

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